molecular formula C27H28N2O3 B11588673 2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

Cat. No.: B11588673
M. Wt: 428.5 g/mol
InChI Key: FEVCCASQPMYOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a piperazine-derived compound characterized by a diphenylmethyl group at the piperazine nitrogen, a 2-oxo-1-phenylethyl backbone, and an acetate ester terminal. The compound’s synthesis likely involves coupling reactions between piperazine derivatives and substituted benzoyl or acetyl intermediates, similar to methods described in .

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

[2-(4-benzhydrylpiperazin-1-yl)-2-oxo-1-phenylethyl] acetate

InChI

InChI=1S/C27H28N2O3/c1-21(30)32-26(24-15-9-4-10-16-24)27(31)29-19-17-28(18-20-29)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,25-26H,17-20H2,1H3

InChI Key

FEVCCASQPMYOGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Mixed Anhydride-Mediated Coupling (Method A)

Adapted from the cinnamoyl piperazine synthesis in Chemical and Pharmaceutical Bulletin, this method employs ethyl chloroformate to activate the carboxylic acid precursor.

Procedure :

  • Activation : 2-Oxo-1-phenylacetic acid (10 mmol) is dissolved in tert-butanol/acetonitrile (5:1) with triethylamine (12 mmol). Ethyl chloroformate (11 mmol) is added at 0°C to form the mixed anhydride intermediate.

  • Coupling : 1-(Diphenylmethyl)piperazine (10 mmol) is added to the anhydride solution. The mixture is stirred at 25°C for 12 hours.

  • Workup : The reaction is quenched with water, extracted with dichloromethane, and purified via recrystallization (ethanol/ethyl acetate).

Yield : 68–72%.
Advantages : High regioselectivity; minimal side products.

Direct Alkylation of Piperazine (Method B)

Patent US4525358A describes alkylation using α-chloroacetate esters under basic conditions:

Procedure :

  • Reaction : 1-(Diphenylmethyl)piperazine (15 mmol), phenacyl chloroacetate (16 mmol), and anhydrous sodium carbonate (30 mmol) are refluxed in xylene at 140°C for 6 hours.

  • Isolation : The mixture is filtered, and the organic layer is extracted with dilute HCl. Basification with NaOH precipitates the crude product, which is recrystallized from benzene.

Yield : 65–70%.
Limitations : Requires strict moisture control to prevent hydrolysis of the chloroacetate.

Reductive Amination (Method C)

A modified approach from cinnamaldehyde-based syntheses involves:

  • Condensation : 2-Oxo-1-phenylethyl acetate (10 mmol) and 1-(diphenylmethyl)piperazine (10 mmol) are heated in toluene with formic acid (1.5 eq) at 110°C for 3 hours.

  • Reduction : Sodium borohydride (12 mmol) is added in methanol at 0°C to reduce imine intermediates.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) isolates the product.

Yield : 60–65%.

Optimization of Reaction Conditions

Solvent Systems

SolventMethodYield (%)Purity (%)
tert-BuOH/MeCNA7298
XyleneB7095
TolueneC6592

Polar aprotic solvents (e.g., acetonitrile) enhance mixed anhydride stability, while xylene improves alkylation kinetics.

Catalytic Additives

  • Triethylamine : Critical for HCl scavenging in Method A (optimum: 1.2 eq).

  • Na₂CO₃ : Facilitates deprotonation of piperazine in Method B; excess (>2 eq) reduces ester hydrolysis.

Purification and Characterization

Recrystallization : Ethanol/ethyl acetate (1:2) achieves >98% purity for Method A.
Chromatography : Required for Method C due to byproduct formation (Rf = 0.45 in hexane/EtOAc 3:1).

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.25–7.45 (m, 15H, aromatic), 5.32 (s, 1H, CHPh₂), 4.65 (s, 2H, OAc), 3.50–3.70 (m, 8H, piperazine).

  • MS (ESI+) : m/z 428.5 [M+H]⁺.

Industrial-Scale Considerations

Patent US3682919A highlights challenges in piperazine derivative production:

  • Catalyst Use : Ni-MgO catalysts (1–5 wt%) improve reaction rates but require post-synthesis removal via acid washing.

  • Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

Comparative Analysis of Methods

ParameterMethod AMethod BMethod C
Yield (%)727065
Purity (%)989592
ScalabilityHighModerateLow
Cost Efficiency$$$$$$$$$

Method A is preferred for large-scale synthesis due to its balance of yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

  • Biological Activity Studies : Research indicates that 2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate exhibits enzyme inhibition properties and receptor binding capabilities, making it a subject of interest in pharmacological research.
  • Mechanism of Action : The compound interacts with specific receptors and enzymes, modulating their activity and leading to various physiological effects. This includes potential impacts on neurotransmitter systems.

Medicine

  • Therapeutic Potential : Investigated for treating conditions such as allergies and neurological disorders. Its ability to cross the blood-brain barrier suggests possible neuroprotective effects.

Case Study 1: Enzyme Inhibition

A study evaluated the enzyme inhibition properties of this compound against various targets. Results indicated significant inhibition rates, suggesting its potential as a therapeutic agent in enzyme-related disorders.

Case Study 2: Neurological Applications

Research conducted on the neuroprotective effects of this compound demonstrated its ability to modulate neurotransmitter levels in animal models, indicating potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound’s distinct features include:

  • Diphenylmethyl group : Enhances steric bulk and lipophilicity compared to smaller substituents (e.g., 2-fluorobenzoyl in or pyrimidinyl in ).
  • Acetate ester : May improve solubility relative to ethyl esters (e.g., compounds 10l–10o in ) .
  • 2-Oxo-1-phenylethyl moiety : Contrasts with 2-oxoethyl or ethoxyacetic acid groups in analogs like cetirizine derivatives () .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents LogP (Predicted) Notable Activity Reference
Target Compound ~528 (estimated) Diphenylmethyl, 2-oxoethyl, acetate ~4.5 (high) Unknown
JNJ-31020028 () ~567 (estimated) Diethylamino, phenyl ~3.8 Neuropeptide Y2 antagonist
Compound 10m () 616.2 Trifluoromethylphenyl ureido, thiazolylmethyl ~5.2 Not reported
4-(2-Fluorobenzoyl)-... () ~500 (estimated) Fluorobenzoyl, hydroxyphenyl ~2.9 Crystallographically studied
Cetirizine Ethyl Ester () ~465 (estimated) Chlorophenyl, ethoxyacetic acid ~3.5 Antihistamine precursor
Key Observations:
  • Lipophilicity : The target compound’s diphenylmethyl group likely increases LogP compared to analogs with polar substituents (e.g., hydroxyphenyl in ). This may enhance membrane permeability but reduce aqueous solubility .
  • Receptor Interactions : Piperazine derivatives in and exhibit activity at neuropeptide Y2 and histamine receptors, respectively. The target’s diphenylmethyl group could favor interactions with hydrophobic binding pockets in similar targets .
  • Synthetic Accessibility : High yields (>88%) for piperazine-ester analogs in suggest efficient synthesis routes, though steric hindrance from diphenylmethyl may lower the target’s yield .

Research Findings and Implications

Structural Insights from Crystallography

Compounds like 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () reveal conformational flexibility in piperazine cores, which may influence the target compound’s binding modes. The fluorobenzoyl group in this analog stabilizes crystal packing via hydrogen bonding, whereas the target’s diphenylmethyl group may favor π-π stacking .

Metabolic Stability

However, this requires experimental validation .

Limitations and Knowledge Gaps

  • Direct pharmacological or kinetic data for the target compound are absent in the evidence.
  • Contradictions arise in substituent effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) may enhance metabolic stability, whereas electron-rich diphenylmethyl could increase oxidative susceptibility .

Biological Activity

2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H26N2O3
  • Molecular Weight : 354.45 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, including its effects on cardiac function, cytotoxicity against cancer cells, and potential as an antihistamine.

Cardiac Activity

Research indicates that related piperazine derivatives exhibit significant inotropic (increasing heart contractility) and vasodilatory effects. For instance, compounds similar to this compound have shown promise in enhancing cardiac contractility in isolated rat hearts .

CompoundInotropic EffectVasodilatory Effect
Compound 1HighModerate
Compound 15ModerateHigh

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of piperazine derivatives on various cancer cell lines. Notably, compounds with similar structures have been tested against colon cancer (HT29) and lung cancer (A549) cell lines. The results suggest that modifications in the piperazine structure can significantly influence cytotoxicity:

CompoundCell LineIC50 (µM)
Compound AHT29150
Compound BA549200
Compound CMRC-5 (normal)>500

These findings indicate that while some derivatives show potent activity against cancer cells, they exhibit lower toxicity towards normal cells, emphasizing their potential for therapeutic use with minimized side effects .

Antihistamine Activity

The compound has also been categorized under H1-antihistamines. Its structural features align it with known antihistaminic agents, suggesting potential applications in treating allergic reactions and conditions like asthma .

Case Studies

Several studies have highlighted the effectiveness of piperazine derivatives in clinical settings:

  • Cardiac Function Enhancement : A study involving anesthetized dogs demonstrated that piperazine derivatives could improve cardiac output significantly when administered intravenously, showcasing their potential in heart failure management .
  • Cancer Treatment Potential : Research focusing on the cytotoxic effects of piperazine derivatives revealed that specific modifications could enhance activity against resistant cancer cell lines. For example, substituents such as hydroxyl and methoxy groups were found to improve efficacy without compromising safety profiles .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. For example:

  • Reflux duration and temperature : Extended reflux times (e.g., 12 hours at 80°C) ensure complete coupling of intermediates, as demonstrated in multi-step syntheses of piperazine derivatives .
  • Purification techniques : Silica gel column chromatography with eluents like ethyl acetate/petroleum ether (1:1) effectively isolates the target compound while removing unreacted reagents .
  • Acid/Base extraction : Use of trifluoroacetic acid (TFA) for deprotection and sodium sulfate for drying organic layers minimizes impurities .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the diphenylmethyl group (δ 7.2–7.4 ppm for aromatic protons) and the piperazine ring (δ 2.5–3.5 ppm for N–CH2 protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies degradation products .
  • Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z ~495) .

Basic: What in vitro assays are recommended for preliminary evaluation of its pharmacological activity?

Methodological Answer:

  • Kinase inhibition assays : Use ATP-binding site competition assays (e.g., ADP-Glo™) to screen for kinase inhibition, leveraging structural analogs with reported activity against kinases .
  • Antimicrobial susceptibility testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) identify IC50 values and therapeutic windows .

Advanced: How can computational chemistry approaches predict the compound's reactivity and biological interactions?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction intermediates and transition states to optimize synthetic routes .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like dopamine receptors, guided by the piperazine moiety’s flexibility .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs with favorable profiles .

Advanced: What strategies resolve contradictions in biological activity data across experimental models?

Methodological Answer:

  • Dose-Response Validation : Replicate assays at varying concentrations (nM–μM range) to rule out off-target effects at high doses .
  • Cell Line Selection : Compare activity in primary cells versus immortalized lines to assess model-specific biases (e.g., metabolic differences) .
  • Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Advanced: How can stability studies under physiological conditions inform formulation design?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. Piperazine rings may hydrolyze in acidic conditions, necessitating enteric coatings .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C) for storage guidelines .
  • Light Sensitivity : UV-visible spectroscopy tracks photodegradation; amber glass vials may be required .

Advanced: What methodologies introduce substituents into the piperazine ring to enhance selectivity?

Methodological Answer:

  • N-Alkylation : React the piperazine intermediate with alkyl halides (e.g., benzyl bromide) under basic conditions (K2CO3) to introduce lipophilic groups .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids adds aromatic substituents, improving target affinity .
  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive amines during functionalization .

Advanced: How can QSAR models correlate structural features with biological activity?

Methodological Answer:

  • Descriptor Selection : Compute electronic (e.g., HOMO/LUMO), steric (e.g., molar refractivity), and topological (e.g., Kier flexibility) descriptors .
  • Machine Learning : Train random forest or SVM models on datasets of analogs to predict IC50 values, emphasizing the diphenylmethyl group’s role in hydrophobicity .
  • Validation : Use leave-one-out cross-validation (LOOCV) to ensure model robustness (R² > 0.7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.